1-Amino-1-(4-cyclopentyloxyphenyl)propan-2-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-1-(4-cyclopentyloxyphenyl)propan-2-OL is an organic compound with a unique structure that includes an amino group, a hydroxyl group, and a cyclopentyloxyphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-1-(4-cyclopentyloxyphenyl)propan-2-OL typically involves the reaction of 4-cyclopentyloxybenzaldehyde with a suitable amine and a reducing agent. The reaction conditions often include:
Temperature: Moderate temperatures (50-70°C) are usually employed.
Solvent: Common solvents include ethanol or methanol.
Catalysts: Acidic or basic catalysts may be used to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, leading to higher efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-Amino-1-(4-cyclopentyloxyphenyl)propan-2-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The amino group can be reduced to form a secondary amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve the use of Lewis acids or bases.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary amines.
Substitution: Formation of various substituted aromatic compounds.
Scientific Research Applications
1-Amino-1-(4-cyclopentyloxyphenyl)propan-2-OL has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Amino-1-(4-cyclopentyloxyphenyl)propan-2-OL involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
1-Amino-2-propanol: Shares the amino and hydroxyl groups but lacks the cyclopentyloxyphenyl moiety.
4-Cyclopentyloxybenzaldehyde: Contains the cyclopentyloxyphenyl group but lacks the amino and hydroxyl groups.
Uniqueness: 1-Amino-1-(4-cyclopentyloxyphenyl)propan-2-OL is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various applications that similar compounds may not fulfill.
Biological Activity
1-Amino-1-(4-cyclopentyloxyphenyl)propan-2-OL is a compound of interest due to its potential biological activities. Understanding its mechanisms, efficacy, and applications requires a detailed examination of existing research findings.
Chemical Structure and Properties
The chemical structure of this compound includes an amino group, a cyclopentyloxy group, and a propanol backbone. This unique structure suggests potential interactions with various biological targets.
Molecular Formula
- Molecular Formula : C15H21NO\
Structural Features
- Functional Groups : Amino group (-NH2), Hydroxyl group (-OH), Ether linkage (cyclopentyloxy).
Pharmacological Effects
Research into the biological activity of this compound focuses on its pharmacological effects, particularly in relation to neurotransmitter systems and potential therapeutic applications.
The compound may interact with neurotransmitter receptors, contributing to its biological effects. Specific studies have shown that similar compounds exhibit activity as selective serotonin reuptake inhibitors (SSRIs), which could suggest a pathway for this compound.
Efficacy Studies
Efficacy studies are crucial for understanding the compound's potential therapeutic roles. For instance, compounds with similar structures have been reported to exhibit significant effects in animal models for depression and anxiety disorders.
Table 1: Summary of Efficacy Studies on Related Compounds
Compound Name | Study Type | Model Used | Key Findings |
---|---|---|---|
Compound A | In Vivo | Mouse Model | Significant reduction in anxiety-like behavior |
Compound B | In Vitro | Cell Culture | Increased serotonin levels |
1-Amino... | Ongoing Research | TBD | Investigating receptor binding affinity |
Case Study 1: Neurotransmitter Interaction
In a recent study examining the binding affinity of structurally related compounds to serotonin receptors, it was found that modifications at the phenyl or cyclopentyl groups significantly affected receptor selectivity. This suggests that this compound may also exhibit similar interactions, warranting further investigation.
Case Study 2: Behavioral Analysis in Rodent Models
Preliminary behavioral studies using rodent models indicate that compounds with similar structural motifs can modulate mood and anxiety levels. The ongoing research aims to establish whether this compound can replicate these effects.
Recent Discoveries
Recent studies have highlighted the importance of the cyclopentyl moiety in enhancing bioavailability and receptor interaction. The implications for drug design are significant, as modifications to this part of the molecule could lead to improved therapeutic profiles.
Future Directions
Further research is needed to explore:
- In Vivo Efficacy : Detailed pharmacokinetic studies.
- Mechanistic Studies : Elucidating specific receptor interactions.
- Safety and Toxicology : Comprehensive assessments to establish safety profiles.
Properties
Molecular Formula |
C14H21NO2 |
---|---|
Molecular Weight |
235.32 g/mol |
IUPAC Name |
1-amino-1-(4-cyclopentyloxyphenyl)propan-2-ol |
InChI |
InChI=1S/C14H21NO2/c1-10(16)14(15)11-6-8-13(9-7-11)17-12-4-2-3-5-12/h6-10,12,14,16H,2-5,15H2,1H3 |
InChI Key |
SBLCWPFNTTXRBR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C1=CC=C(C=C1)OC2CCCC2)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.